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molecular formula C10H13NO B581102 4-Cyclopropyl-3-methoxyaniline CAS No. 1233531-34-4

4-Cyclopropyl-3-methoxyaniline

Cat. No. B581102
M. Wt: 163.22
InChI Key: WVKRRCJBTMWVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367660B2

Procedure details

To a stirred solution of 4-bromo-3-methoxyaniline (1 g, 4.98 mmol) in 3:2 toluene/water (10 mL) was added cyclopropylboronic acid (514 mg, 5.98 mmol), Pd(OAc)2 (56 mg, 0.25 mmol), PCy3 (140 mg, 0.5 mmol) and K3PO4 (3.18 g, 15 mmol) at room temperature. The mixture was stirred at 100° C. for 10 h. The solid was filtered and the filtrate concentrated in vacuo. Purification by silica gel chromatography (2-10% ethyl acetate/hexanes) provided 4-cyclopropyl-3-methoxyaniline (200 mg, 25%) as a brown solid. 1H NMR (300 MHz, CDCl3) δ 6.67 (d, J=7.8 Hz, 1H), 6.24-6.20 (m, 2H), 3.82 (s, 3H), 3.50 (brs, 2H), 2.02-1.95 (m, 1H), 0.85-0.79 (m, 2H), 0.57-0.51 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
140 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
56 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[O:9][CH3:10].[CH:11]1(B(O)O)[CH2:13][CH2:12]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>CC([O-])=O.CC([O-])=O.[Pd+2].C1(C)C=CC=CC=1.O>[CH:11]1([C:2]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[O:9][CH3:10])[CH2:13][CH2:12]1 |f:3.4.5.6,7.8.9,10.11|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)OC
Name
Quantity
514 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
140 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
K3PO4
Quantity
3.18 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
56 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (2-10% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C1(CC1)C1=C(C=C(N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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